N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazoloquinoxaline core, the attachment of the piperidine ring, and the introduction of the ethoxy-methoxyphenyl group. Common synthetic routes may include:
Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline structure.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through nucleophilic substitution or other suitable reactions.
Introduction of the Ethoxy-Methoxyphenyl Group: This step involves the attachment of the ethoxy-methoxyphenyl group to the triazoloquinoxaline-piperidine intermediate, typically through coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Coupling Reactions: These reactions are often used to form bonds between the compound and other molecules, enhancing its structural complexity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different functional groups or substituents.
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE: Another similar compound with variations in the triazoloquinoxaline or piperidine moieties.
The uniqueness of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N6O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H30N6O3/c1-4-35-22-10-9-18(15-23(22)34-3)16-27-26(33)19-11-13-31(14-12-19)24-25-30-29-17(2)32(25)21-8-6-5-7-20(21)28-24/h5-10,15,19H,4,11-14,16H2,1-3H3,(H,27,33) |
InChI Key |
VASOZJAQOGAQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N5C3=NN=C5C)OC |
Origin of Product |
United States |
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